2-苯基-2-(三甲基甲硅烷基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

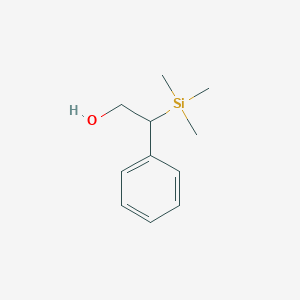

2-Phenyl-2-(trimethylsilyl)ethanol is a chemical compound with the molecular formula C11H18OSi . It has an average mass of 194.346 Da and a monoisotopic mass of 194.112686 Da .

Molecular Structure Analysis

The molecular structure of 2-Phenyl-2-(trimethylsilyl)ethanol consists of a phenyl group (C6H5-) and a trimethylsilyl group (Si(CH3)3) attached to a carbon atom, which is also attached to a hydroxyl group (-OH), forming an ethanol structure .Chemical Reactions Analysis

2-(Trimethylsilyl)ethanol is used as a protecting reagent for carboxyl, phosphoryl, hydroxyl, and amino groups . It participates in reactions of Phenol and Acid Protection, Alcohol Protection, Hemiacetal Protection, Amine Protection, Enol Ether Synthesis, Carboxyrate Chemistry, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-2-(trimethylsilyl)ethanol include an average mass of 194.346 Da and a monoisotopic mass of 194.112686 Da . The exact physical properties such as boiling point, density, etc., are not available in the search results.科学研究应用

Organic Silicon Synthesis Intermediate

“2-Phenyl-2-(trimethylsilyl)ethanol” is used as an intermediate in the synthesis of organic silicon compounds . These compounds are widely used in various fields such as electronics, construction, textiles, and cosmetics due to their excellent thermal stability, weather resistance, and electrical insulation properties.

Ligand for Catalysts

This compound can be used as a ligand for catalysts . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. They play a crucial role in determining the reactivity, selectivity, and stability of the catalyst.

Organic Synthesis

“2-Phenyl-2-(trimethylsilyl)ethanol” can be used in organic synthesis reactions . Its unique structure makes it a versatile reagent in various organic transformations.

Carboxyl Protecting Group

This compound can be used as a carboxyl protecting group . Protecting groups are functional groups used in chemistry to temporarily mask reactive sites in a molecule during a specific reaction to prevent unwanted reactions.

Phosphate Protecting Group

Similar to its use as a carboxyl protecting group, “2-Phenyl-2-(trimethylsilyl)ethanol” can also be used as a phosphate protecting group . This is particularly useful in the synthesis of nucleotides and DNA.

Synthesis of Teoc-Protected Amines

Through the alcoholysis of relevant isocyanates, “2-Phenyl-2-(trimethylsilyl)ethanol” can be used to synthesize Teoc-protected amines . These protected amines are important intermediates in the synthesis of various pharmaceuticals and bioactive compounds.

安全和危害

The safety data sheet for 2-Phenyl-2-(trimethylsilyl)ethanol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

2-Phenyl-2-(trimethylsilyl)ethanol is primarily used as a protecting reagent for carboxyl and phosphate groups . These groups are often found in various biochemical compounds, and protecting them can prevent unwanted reactions during chemical synthesis .

Mode of Action

The compound 2-Phenyl-2-(trimethylsilyl)ethanol interacts with its targets (carboxyl and phosphate groups) by forming a protective layer around them . This prevents these groups from participating in unwanted reactions during the synthesis process .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of teoc-protected amines via alcoholysis of the corresponding isocyanates .

Result of Action

The primary result of the action of 2-Phenyl-2-(trimethylsilyl)ethanol is the successful protection of carboxyl and phosphate groups during chemical synthesis . This allows for more controlled and precise reactions, leading to the desired end products .

Action Environment

The efficacy and stability of 2-Phenyl-2-(trimethylsilyl)ethanol can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, it should be kept away from sources of ignition, as it may form explosive mixtures with air .

属性

IUPAC Name |

2-phenyl-2-trimethylsilylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18OSi/c1-13(2,3)11(9-12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJTTYGVPSXCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(CO)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2-(trimethylsilyl)ethanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)

![Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2637974.png)

![4-methyl-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenecarboxamide](/img/structure/B2637981.png)